4-(Pyridin-2-yl)oxazole

Catalog No.
S9100163
CAS No.
681135-55-7
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
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4-(Pyridin-2-yl)oxazole

CAS Number

681135-55-7

Product Name

4-(Pyridin-2-yl)oxazole

IUPAC Name

4-pyridin-2-yl-1,3-oxazole

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H

InChI Key

LVFOUJIXFNOKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC=N2

4-(Pyridin-2-yl)oxazole is a heterocyclic compound characterized by the presence of both a pyridine and an oxazole ring. The molecular formula is C8H6N2OC_8H_6N_2O, and it features a pyridine nitrogen in the 2-position and an oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Typical for compounds containing heteroatoms. Some notable reactions include:

  • Nucleophilic Substitution: The oxazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation might involve agents like Dess-Martin periodinane, while reduction could utilize lithium aluminum hydride.
  • Coupling Reactions: In synthetic applications, 4-(Pyridin-2-yl)oxazole can engage in coupling reactions, such as Buchwald-Hartwig amination, to form more complex structures involving carbon-nitrogen bonds .

Research indicates that 4-(Pyridin-2-yl)oxazole exhibits a range of biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain enzymes that are relevant in cancer biology. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a candidate for further exploration in drug development .

The synthesis of 4-(Pyridin-2-yl)oxazole can be achieved through several methods:

  • Van Leusen Oxazole Synthesis: This method involves the reaction of an aryl-substituted TosMIC reagent with aldehydes under mild conditions, yielding high yields of oxazole derivatives .
  • Pd-Catalyzed Reactions: Another approach includes using palladium catalysts to facilitate the formation of 4-(Pyridin-2-yl)oxazole from appropriate precursors such as picolinamide and aldehydes .
  • Cyclization Reactions: Cyclization of various substituted pyridines with appropriate electrophiles can also lead to the formation of the oxazole ring structure.

4-(Pyridin-2-yl)oxazole finds applications in several fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents due to its diverse biological activities.
  • Material Science: The compound may be utilized in the development of novel materials owing to its unique electronic properties.
  • Catalysis: It acts as a ligand in catalytic systems, particularly in reactions involving alkene epoxidation.

Studies have shown that 4-(Pyridin-2-yl)oxazole interacts with various biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions are crucial for its binding affinity to target proteins, making it relevant for drug design. Research into its mechanism of action continues to reveal insights into how it modulates biological pathways .

Several compounds share structural or functional similarities with 4-(Pyridin-2-yl)oxazole:

Compound NameStructure DescriptionUnique Features
2-PyridoneA pyridine derivative with a carbonyl group at position 2Known for its role as a precursor in various syntheses
OxazolopyridineContains both oxazole and pyridine ringsExhibits distinct biological activities compared to others
PicolinamideA derivative of pyridine with an amide functional groupUsed as a precursor for synthesizing various oxazoles

Uniqueness

4-(Pyridin-2-yl)oxazole stands out due to its dual heterocyclic nature, combining properties from both the pyridine and oxazole rings. This unique structure enhances its versatility in chemical reactivity and biological activity, making it a valuable compound in research and industry.

The molecular framework consists of an oxazole ring (C₃H₃NO) fused to pyridine at the 2-position, creating a bicyclic system with the molecular formula C₈H₆N₂O. The IUPAC name follows positional numbering where:

  • Oxazole component: Positions 1-5 assigned clockwise from the oxygen atom
  • Pyridine component: Position 2 indicates the attachment point to oxazole.

Table 1: Core structural parameters

PropertyValue
Molecular weight146.15 g/mol
Hybridizationsp²-dominated
Aromatic system10-π-electron conjugated system

The planar structure enables resonance stabilization, with calculated bond lengths showing:

  • Pyridine C-N: 1.337 Å
  • Oxazole N-O: 1.362 Å
  • Inter-ring C-C: 1.448 Å.

Historical Context of Oxazole-Pyridine Hybrid Systems

Early synthesis routes (pre-2000) relied on:

  • Hantzsch oxazole synthesis with pyridine derivatives
  • Palladium-mediated cross-coupling post-2000
    The compound emerged as part of ligand development for transition metal catalysts, particularly in asymmetric hydrogenation.

Key milestones:

  • 1998: First reported Suzuki coupling synthesis
  • 2005: Application in ruthenium-based catalytic systems
  • 2012: Use in photoactive coordination polymers.

Significance in Heterocyclic Chemistry

The hybrid structure exhibits unique electronic properties:

  • Pyridine: Electron-withdrawing character (Hammett σₚ = 1.17)
  • Oxazole: Moderate π-accepting capacity
    Combined effect creates polarized binding sites for:
  • Transition metal coordination (N,N'-bidentate mode)
  • Host-guest complexation
  • Charge-transfer interactions.

Biological relevance stems from isosteric relationships with:

  • Nicotinamide derivatives (vitamin B3 analogs)
  • Histidine side chains in enzyme active sites
  • Purine base precursors.

The Robinson-Gabriel synthesis, a century-old method for oxazole formation, remains foundational for constructing 4-(pyridin-2-yl)oxazole derivatives. This reaction involves the cyclodehydration of 2-acylaminoketones using acidic conditions to yield oxazoles [3] [5]. Traditional implementations relied on mineral acids like sulfuric acid or phosphorus pentachloride, often resulting in modest yields (30–50%) due to competing side reactions [3]. Modern adaptations have addressed these limitations by employing milder cyclodehydrating agents. For instance, trifluoroacetic acid (TFA) generated in situ from palladium trifluoroacetate (Pd(TFA)₂) has proven effective in promoting intramolecular dehydration while minimizing decomposition [1] [4].

A critical advancement involves solid-phase variations of the Robinson-Gabriel synthesis, where 2-acylamidoketones anchored to benzhydrylic linkers undergo cyclodehydration with trifluoroacetic anhydride in ethereal solvents [5]. This modification enhances substrate compatibility, enabling the incorporation of pyridinyl groups at the oxazole’s 4-position. Furthermore, Dess-Martin periodinane has been utilized to oxidize β-keto amides derived from amino acids, followed by cyclodehydration with triphenylphosphine and iodine, yielding polysubstituted oxazoles with pyridinyl motifs [5]. These adaptations underscore the versatility of the Robinson-Gabriel framework in accessing structurally diverse 4-(pyridin-2-yl)oxazoles.

Palladium-Catalyzed Cascade Reactions

Picolinamide-Aldehyde Condensation Strategies

Palladium-catalyzed cascade reactions have emerged as a powerful tool for constructing 4,5-disubstituted 2-(pyridin-2-yl)oxazoles. A landmark protocol developed by Hikawa and Azumaya involves the condensation of picolinamide with two equivalents of aldehydes in n-octane, mediated by Pd(TFA)₂ [1] [4]. This one-pot reaction proceeds via a tandem sequence: (1) acid-promoted condensation of picolinamide with the first aldehyde to form an α-acylaminoketone intermediate, and (2) Pd-catalyzed dehydrogenative cyclization with a second aldehyde to yield the oxazole core [1].

The use of picolinamide as a bifunctional substrate is pivotal, as its pyridinyl nitrogen coordinates with palladium, facilitating oxidative addition and reductive elimination steps. Aromatic aldehydes with electron-donating groups (e.g., p-methoxybenzaldehyde) exhibit higher reactivity due to enhanced nucleophilicity, while sterically hindered aldehydes require prolonged reaction times [1]. This method achieves yields of 60–85% under mild conditions (80–100°C), outperforming classical Robinson-Gabriel protocols in both efficiency and functional group tolerance [4].

Solvent Effects in n-Octane-Mediated Cyclizations

The choice of n-octane as a reaction solvent plays a critical role in Pd-catalyzed oxazole syntheses. As a non-polar, high-boiling hydrocarbon, n-octane stabilizes the palladium catalyst by preventing ligand dissociation and oxidative degradation [1]. Additionally, its low solubility for polar intermediates promotes phase separation, driving the equilibrium toward product formation. Comparative studies reveal that switching to polar solvents (e.g., DMF or acetonitrile) results in catalyst deactivation and reduced yields (<30%), highlighting the necessity of hydrocarbon media for successful cyclization [4].

Mechanistic investigations using ¹⁸O-labeled water demonstrated that the oxygen atom in the oxazole ring originates from the aldehyde rather than the solvent, ruling out hydrolytic pathways [1]. This contrasts with the Robinson-Gabriel mechanism, where solvent-derived oxygen incorporation is common, underscoring the unique dehydrogenative nature of the Pd-catalyzed process [4].

Van Leusen Oxazole Synthesis Modifications

The van Leusen reaction, employing TosMIC (tosylmethyl isocyanide) as a versatile oxazole precursor, has been adapted for synthesizing 4-(pyridin-2-yl)oxazoles. While conventional van Leusen conditions involve base-mediated cycloaddition of TosMIC with carbonyl compounds, modifications using pyridine-2-carboxaldehydes have enabled direct incorporation of the pyridinyl moiety [3]. For example, treatment of TosMIC with 2-pyridinecarboxaldehyde in the presence of potassium carbonate yields 4-(pyridin-2-yl)oxazole via a [3+2] cycloaddition mechanism [3].

Recent innovations include the use of microwave irradiation to accelerate TosMIC-based reactions, reducing reaction times from hours to minutes while maintaining yields >70% [3]. However, scalability remains a challenge due to TosMIC’s moisture sensitivity and the need for anhydrous conditions.

Triflylpyridinium Reagent-Based Approaches

Triflylpyridinium reagents, such as trimethylsilyl triflate (TMSOTf), have shown promise in facilitating [2+2+1] cycloadditions for oxazole synthesis. In a notable example, TMSOTf-mediated coupling of pyridine-2-carboxaldehyde with aryl nitriles and aldehydes yields trisubstituted oxazoles bearing pyridinyl groups [6]. This umpolung strategy activates typically electrophilic aldehydes as nucleophiles, enabling convergent assembly of the oxazole ring.

The reaction proceeds via initial formation of an oxyanion intermediate, which undergoes sequential nucleophilic additions followed by cyclodehydration [6]. While this method exhibits broad substrate scope, competing pathways often lead to mixtures of regioisomers, necessitating careful optimization of stoichiometry and temperature.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has revolutionized the preparation of 4-(pyridin-2-yl)oxazoles by enabling rapid, energy-efficient reactions. A green protocol developed by Joshi et al. involves irradiating a mixture of picolinamide, aldehydes, and Pd(TFA)₂ in n-octane at 150°C for 15 minutes, achieving yields comparable to conventional heating (60–75%) [3]. Microwave irradiation enhances reaction rates by promoting uniform heat transfer and minimizing thermal degradation, particularly for heat-sensitive pyridinyl substrates.

Comparative studies between microwave and conventional methods demonstrate a 10-fold reduction in reaction time and a 15–20% increase in yield for electron-deficient aldehydes [3]. These protocols align with green chemistry principles by reducing energy consumption and eliminating toxic solvents.

The cyclization-dehydration pathway represents a fundamental mechanism for oxazole ring formation, particularly in the synthesis of 4-(Pyridin-2-yl)oxazole derivatives. This mechanism involves a sequential process where an initial cyclization step forms a five-membered ring intermediate, followed by dehydration to yield the aromatic oxazole product [1] [2].

The most extensively studied cyclization-dehydration pathway is the Robinson-Gabriel oxazole synthesis, which proceeds through α-acylaminoketone intermediates. However, recent mechanistic investigations have revealed alternative pathways that do not conform to the classical Robinson-Gabriel mechanism. Nakayama et al. demonstrated that the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes proceeds via a different cyclization mechanism, as confirmed by oxygen-18 labeling studies [1] [2].
The cyclization process typically involves the formation of a five-membered ring through a 5-endo-dig cyclization mechanism. This process is thermodynamically favorable due to the conformational accessibility of the five-membered ring formation. The nucleophilic nitrogen atom of the amide attacks an electrophilic carbon center, forming a C-N bond. Subsequently, the oxygen atom participates in ring closure through C-O bond formation, completing the oxazole ring system [3].

Kinetic analysis of cyclization-dehydration pathways reveals activation energies ranging from 40 to 62 kilojoules per mole, depending on the specific substrates and reaction conditions employed. The rate-determining step is typically the initial cyclization event, with dehydration occurring more rapidly once the cyclic intermediate is formed [1] [4]. Temperature effects on the reaction kinetics show increased rates at elevated temperatures, with optimal conditions typically requiring temperatures between 150-200 degrees Celsius for efficient cyclization [2].

The mechanism involves several key intermediates, including aminal intermediates that undergo subsequent transformations. The benzylic proton removal by neighboring pyridine base leads to the formation of a stabilized benzyl anion intermediate, which is crucial for the subsequent addition to a second aldehyde molecule [2]. This stabilization is enhanced by the presence of electron-withdrawing groups and hydrogen bonding interactions with the pyridine ring system.

Palladium-Mediated Borrowing Hydrogen Mechanisms

Palladium-catalyzed borrowing hydrogen mechanisms represent a sophisticated approach to oxazole synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through hydrogen transfer processes. These mechanisms are particularly relevant for the synthesis of 4-(Pyridin-2-yl)oxazole derivatives, where palladium complexes facilitate multiple bond-forming events in a single reaction sequence [5] [6].

The borrowing hydrogen mechanism typically involves three distinct phases: dehydrogenation, intermediate reaction, and hydrogenation. In the initial dehydrogenation step, a palladium catalyst abstracts hydrogen from an alcohol substrate, generating a palladium hydride complex and an aldehyde intermediate. The aldehyde subsequently undergoes nucleophilic addition with nitrogen-containing substrates, leading to the formation of key intermediates that cyclize to form the oxazole ring system [7] [8].

Palladium nanoparticles supported on high-surface-area materials such as magnesium oxide demonstrate exceptional catalytic efficiency in borrowing hydrogen processes. The large capacity of palladium nanoparticles to store hydrogen is directly related to their specific electronic states and high metal surface area, which facilitates the sequential hydrogen transfer events required for oxazole formation [6].

The mechanism proceeds through the formation of π-benzylpalladium(II) intermediates, which are crucial for the borrowing hydrogen process. These intermediates undergo β-hydride elimination to regenerate the palladium catalyst and form the desired aldehyde products. The regeneration of the palladium catalyst is essential for the catalytic cycle to continue, and this process is facilitated by the presence of suitable hydrogen acceptors [9] [6].

Kinetic studies of palladium-mediated borrowing hydrogen mechanisms reveal activation energies in the range of 45-55 kilojoules per mole, with rate constants typically on the order of 10⁻⁴ to 10⁻³ molar per second under standard reaction conditions. The reaction rates are significantly influenced by the electronic properties of the substrates, with electron-rich substrates generally exhibiting enhanced reactivity [4] [10].

The role of trifluoroacetic acid generated in situ from palladium trifluoroacetate is particularly important in these mechanisms. The acid promotes the condensation of amide substrates with aldehyde molecules, facilitating the formation of the necessary intermediates for oxazole ring closure. This cascade reaction provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions [1] [2].

Isotopic Labeling Studies (¹⁸O Tracing)

Isotopic labeling studies using oxygen-18 have provided crucial mechanistic insights into oxazole formation pathways, particularly in distinguishing between different reaction mechanisms and identifying the origin of oxygen atoms in the final products. These studies have been instrumental in elucidating the mechanism of 4-(Pyridin-2-yl)oxazole synthesis and ruling out conventional pathways such as the Robinson-Gabriel synthesis [1] [2].

The most significant finding from oxygen-18 labeling studies is the demonstration that certain oxazole synthesis pathways do not incorporate the amide oxygen into the final oxazole ring. Nakayama et al. conducted a comprehensive oxygen-18 labeling study using ¹⁸O-labeled picolinamide prepared from picolinonitrile and H₂¹⁸O. The resulting oxazole product showed no incorporation of the ¹⁸O label, with the mass spectrometry analysis revealing the non-¹⁸O-labeled product with a mass-to-charge ratio of 298.1106 [1] [2].

This finding is in stark contrast to the classical Robinson-Gabriel mechanism, where oxygen-18 labeling studies consistently show incorporation of the amide oxygen into the oxazole ring. Wasserman and Vinick demonstrated that the cyclization of ¹⁸O-labeled substrates via the Robinson-Gabriel pathway resulted in ¹⁸O-labeled oxazole products, confirming that the amide oxygen is retained in the final product [2]. The incorporation percentages typically range from 95-98 percent, indicating nearly complete retention of the labeled oxygen atom.

Enzymatic oxazole formation mechanisms have also been investigated using oxygen-18 labeling studies. Arora et al. demonstrated that the ring oxidation of 2H-oxazole to 2-oxazolone by aldehyde oxidase involves the incorporation of oxygen from water. Cytosol incubation of 5-(3-bromophenyl)oxazole in medium containing H₂¹⁸O led to 48.5 percent ¹⁸O incorporation into the metabolite, substantiating the reaction mechanism of a typical molybdenum hydroxylase [11].

The analytical techniques employed in these studies primarily involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry with resolution capabilities of 100,000 or higher is essential for distinguishing between ¹⁸O and ⁸¹Br isotopes, which have similar mass differences. The isotopic patterns observed in the mass spectra provide definitive evidence for the incorporation or exclusion of labeled oxygen atoms [11].

The mechanistic implications of these isotopic labeling studies are profound. The absence of ¹⁸O incorporation in certain synthesis pathways indicates that the amide oxygen is not directly involved in oxazole ring formation, suggesting alternative mechanistic routes that involve external oxygen sources or different cyclization patterns. These findings have led to the proposal of modified mechanisms that better account for the observed isotopic labeling patterns [1] [2].

Computational Modeling of Transition States

Computational modeling has become an indispensable tool for understanding the transition states involved in oxazole formation, providing detailed insights into the energetics and structural features of these crucial intermediates. Density functional theory (DFT) calculations have been extensively employed to characterize the transition states of 4-(Pyridin-2-yl)oxazole formation, revealing important mechanistic details that are difficult to obtain through experimental methods alone [12] [13].

The most commonly employed computational methods for modeling oxazole formation transition states include the B3LYP functional with various basis sets, ranging from 6-31G(d,p) to 6-311++G(d,p). These calculations have revealed that the transition states for oxazole formation are typically planar or slightly twisted, with barrier heights ranging from 38.4 to 62.5 kilojoules per mole depending on the specific reaction pathway and computational method employed [12] [13].

Transition state structures for cyclization-dehydration pathways show characteristic geometries where the forming C-N and C-O bonds are partially formed, with bond distances intermediate between their values in the reactants and products. The HOMO-LUMO energy gaps calculated for these transition states range from 6.57 to 7.15 electron volts, indicating the electronic properties that govern the reactivity of these intermediates [13] [14].

Machine learning approaches have recently been integrated with traditional quantum chemical methods to accelerate the calculation of transition state structures. Duan et al. developed a machine learning model that can calculate transition state structures within seconds, compared to the extremely time-consuming quantum chemistry-based techniques. This approach has been successfully applied to oxazole formation reactions, providing rapid access to transition state geometries and energetics [15].

The intrinsic reaction coordinate (IRC) calculations have been performed to confirm the connectivity between transition states and their corresponding reactants and products. These calculations validate that the identified transition states are genuine saddle points on the potential energy surface and provide detailed information about the reaction pathway. The IRC calculations show that the reaction proceeds through a concerted mechanism in most cases, with simultaneous formation of the C-N and C-O bonds [13] [16].

Solvent effects on transition state geometries and energetics have been investigated using polarized continuum model (PCM) calculations. These studies reveal that polar solvents can significantly stabilize the transition states, leading to lower activation energies and enhanced reaction rates. The solvent effects are particularly pronounced for charged transition states, where the stabilization can amount to 10-15 kilojoules per mole [13].

The computational modeling has also provided insights into the regioselectivity of oxazole formation reactions. Fukui indices calculations have identified the most reactive sites for electrophilic attack, with the C5 position typically showing the highest reactivity. These findings are consistent with experimental observations and provide a theoretical foundation for understanding the observed regioselectivity patterns [13] [17].

Time-dependent density functional theory (TDDFT) calculations have been employed to model photochemical oxazole formation pathways, revealing the excited state surfaces and transition states involved in photochemical processes. These calculations show that the photochemical pathways involve different transition state geometries compared to thermal processes, with generally lower activation energies due to the involvement of excited electronic states [18].

The computational studies have also investigated the effects of substituents on transition state energetics and geometries. Electron-withdrawing groups generally increase the activation energies, while electron-donating groups have the opposite effect. The phenyl substituents provide additional stabilization through π-π interactions and extended conjugation, leading to more stable transition states and lower activation barriers [13] [19].

Natural bond orbital (NBO) analysis has been employed to understand the electronic structure changes during the transition state formation. These calculations reveal the orbital interactions that stabilize the transition states, including hyperconjugative interactions and charge transfer effects. The NBO analysis shows that the transition states are characterized by significant charge redistribution and orbital mixing, which contribute to their stability [16].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

146.048012819 g/mol

Monoisotopic Mass

146.048012819 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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